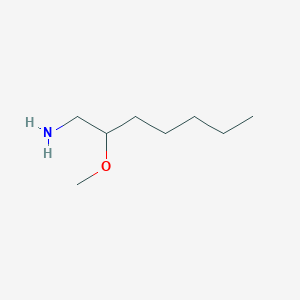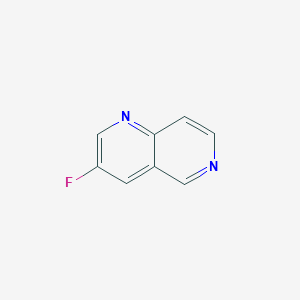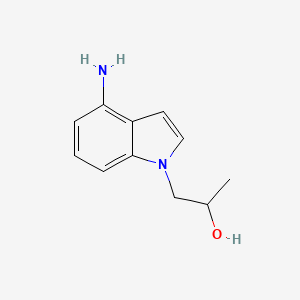
2-Methoxyheptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyheptan-1-amine is an organic compound belonging to the class of amines It features a heptane chain with a methoxy group attached to the second carbon and an amine group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia with 2-methoxyheptane. This reaction typically requires a strong base, such as sodium hydride, and is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Another method involves the reduction of 2-methoxyheptan-1-nitrile using a reducing agent like lithium aluminum hydride. This reaction is performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the intermediate products.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of 2-methoxyheptan-1-nitrile. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is typically carried out in a solvent like ethanol to facilitate the dissolution of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-methoxyheptan-1-nitrile or 2-methoxyheptan-1-imine.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Methoxyheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Methoxyheptan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group can participate in hydrophobic interactions, influencing the compound’s solubility and bioavailability. These interactions can modulate enzymatic activity, receptor binding, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyhexan-1-amine: Similar structure but with a shorter carbon chain.
2-Methoxyoctan-1-amine: Similar structure but with a longer carbon chain.
2-Ethoxyheptan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-Methoxyheptan-1-amine is unique due to its specific combination of a methoxy group and a heptane chain. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
2-methoxyheptan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-3-4-5-6-8(7-9)10-2/h8H,3-7,9H2,1-2H3 |
Clé InChI |
WMAGUWIAHCROKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)
![1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine](/img/structure/B13070625.png)
![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)
![3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)
![[(2-Bromo-1-phenylethoxy)methyl]benzene](/img/structure/B13070645.png)
![4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole](/img/structure/B13070652.png)

![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)

